molecular formula C17H15BrN2O4 B2963183 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-06-3

2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No. B2963183
CAS RN: 2034272-06-3
M. Wt: 391.221
InChI Key: CMBFSYXHLRHHNH-UHFFFAOYSA-N
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Description

The compound “2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. These include a bromo group, a methoxy group, a furo[2,3-c]pyridin-6(7H)-yl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The benzamide and pyridine rings provide a rigid, planar structure, while the bromo and methoxy groups may add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The bromo group is typically quite reactive and could be involved in various substitution reactions. The amide group might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and stability .

Scientific Research Applications

Antipsychotic Agents

Research has explored the synthesis and properties of benzamide derivatives as potential antipsychotic agents, investigating their antidopaminergic properties. Studies, such as that by Högberg et al. (1990), have identified compounds with preferential inhibition of hyperactivity components, indicating a lower tendency to induce extrapyramidal side effects, which are common drawbacks of traditional antipsychotics. This research contributes to understanding the structure-activity relationships necessary for the development of safer antipsychotic medications (Högberg et al., 1990).

Antiviral Activity

Compounds structurally related to the specified chemical have been evaluated for their antiviral activity. For instance, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showing significant inhibitory activity against retroviruses, highlighting the potential of these compounds as antiretroviral agents (Hocková et al., 2003).

Neuroleptic Activity

Investigations into benzamide derivatives for neuroleptic activity have yielded insights into their potential use in treating psychosis. Studies by Iwanami et al. (1981) on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have shown significant promise due to their potent antistereotypic activity compared to conventional treatments like haloperidol (Iwanami et al., 1981).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl derivatives, such as those studied by Abu‐Hashem et al. (2020), has demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, suggesting their utility in managing pain and inflammation (Abu‐Hashem et al., 2020).

Serotonin and Dopamine Receptor Antagonists

A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides derived from benzamides have been prepared and evaluated for their binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors. This research, as presented by Hirokawa et al. (2003), aims to develop compounds with dual antagonistic activity, which could serve as effective treatments for conditions like emesis by targeting both receptor types (Hirokawa et al., 2003).

Safety and Hazards

As with any chemical compound, handling “2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized .

properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4/c1-23-12-2-3-14(18)13(10-12)16(21)19-6-8-20-7-4-11-5-9-24-15(11)17(20)22/h2-5,7,9-10H,6,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFSYXHLRHHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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